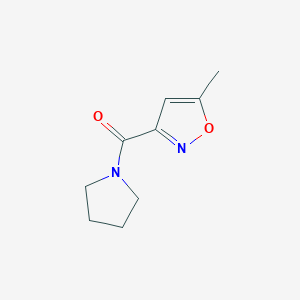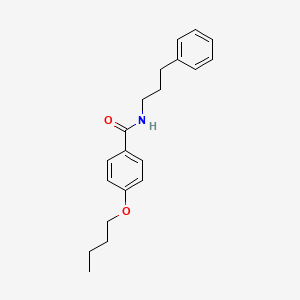
2,6-dichloronaphthalene-1,4,5,8-tetracarboxylic Acid
説明
2,6-dichloronaphthalene-1,4,5,8-tetracarboxylic Acid is a useful research compound. Its molecular formula is C14H6Cl2O8 and its molecular weight is 373.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylic acid is 371.9439725 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Interactions
1,4,5,8-Naphthalenetetracarboxylic acid and its derivatives have been studied for their crystal structures and hydrogen bonding interactions. For instance, Blackburn, Fitzgerald, and Gerkin (1997) reported on the crystallization and hydrogen bonding of 1,4,5,8-naphthalenetetracarboxylic acid cyclic 1,8-anhydride, highlighting its potential for molecular design and understanding intermolecular interactions (Blackburn, Fitzgerald, & Gerkin, 1997).
Chemical Modification and Synthesis
The chemical modification of naphthalenetetracarboxylic dianhydride has been a focus of several studies. Suseela, Sasikumar, and Govindaraju (2013) demonstrated the efficient bromination of 1,4,5,8-naphthalenetetracarboxylic dianhydride using tribromoisocyanuric acid, showcasing its utility in organic synthesis (Suseela, Sasikumar, & Govindaraju, 2013).
Applications in Energy Storage
The potential of 1,4,5,8-naphthalenetetracarboxylates in energy storage, particularly as anodes in lithium-ion batteries, has been explored. Han, Yi, Sun, and Sun (2012) synthesized metal-1,4,5,8-naphthalenetetracarboxylates and tested them as anode materials, finding promising electrochemical performance and cycling stability (Han, Yi, Sun, & Sun, 2012).
Electronic Properties and Sensor Applications
Research into the electronic properties of naphthalene diimide derivatives, such as their electron transport capabilities, is notable. Jung et al. (2021) studied derivatives containing different N-substituents, highlighting their application in organic electronics, including photovoltaic cells and light-emitting diodes (Jung et al., 2021). Moreover, Huang et al. (2013) utilized naphthalenetetracarboxylic diimide derivatives in organic field-effect transistor sensors, demonstrating their potential for detecting a wide range of volatile compounds (Huang et al., 2013).
Analytical Chemistry Applications
The use of 2,6-naphthalenedicarboxylic acid in capillary zone electrophoresis for separating organic anions exemplifies its application in analytical chemistry. Dabek-Zlotorzynska and Dlouhy (1994) characterized it as a carrier electrolyte, noting its higher sensitivity compared to other commonly usedelectrolytes (Dabek-Zlotorzynska & Dlouhy, 1994).
Polymer Synthesis and Applications
The synthesis of polymers using 1,4,5,8-naphthalenetetracarboxylic acid and its implications in material science have been investigated. Brumǎ and Marvel (1974) reported the synthesis of soluble polymers with excellent thermal stability from 1,4,5,8-naphthalenetetracarboxylic acid and aromatic tetraamines (Brumǎ & Marvel, 1974).
Coordination Chemistry and Framework Structures
Research into the coordination chemistry of naphthalenetetracarboxylic acid derivatives, especially in the creation of microporous materials, is significant. Ma, Mulfort, and Hupp (2005) developed mixed-ligand, open-framework compounds featuring paddle-wheel-type coordination of Zn(II) pairs, revealing the potential of these materials in gas storage and separation (Ma, Mulfort, & Hupp, 2005).
Purification Techniques
Liu Li-li (2007) focused on the purification of 2,6-naphthalene dicarboxylic acid using a chlorization-recrystallization-hydrolytic action-acid out method, which is suitable for industrial production (Liu Li-li, 2007).
特性
IUPAC Name |
2,6-dichloronaphthalene-1,4,5,8-tetracarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2O8/c15-5-1-3(11(17)18)7-8(9(5)13(21)22)4(12(19)20)2-6(16)10(7)14(23)24/h1-2H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWGBHZZXPDKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CC(=C2C(=O)O)Cl)C(=O)O)C(=C1Cl)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B5005377.png)
![2-methyl-N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5005378.png)
![N-cyclohexyl-2-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B5005394.png)
![N-{1-[1-(6-quinolinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5005402.png)
![N'-benzyl-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5005410.png)

![2,2'-[sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5005418.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5005425.png)
![{5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5005432.png)
![N-[4-chloro-3-(propionylamino)phenyl]butanamide](/img/structure/B5005437.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005450.png)


